Enantiomer-Specific Muscarinic Receptor Binding Affinity
In the structural class of N-methyl-N-(1-methyl-pyrrolidinyl)acetamides, the absolute configuration at the pyrrolidine 3-position dictates muscarinic receptor affinity. For the related BM-5 analog series, the (R) enantiomers in acetamide derivatives displayed a 5–10-fold greater affinity for muscarinic receptors than the corresponding (S) enantiomers [1]. This establishes that the (S)-configured 2-chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide (this product) and its (R)-enantiomer (CAS 1354000-51-3) are pharmacologically non-equivalent, with the (S) form potentially serving as a stereochemically defined precursor for distinct receptor subtype selectivity profiles.
| Evidence Dimension | Muscarinic receptor affinity (Ki ratio R/S) for closely related pyrrolidine-acetamide series |
|---|---|
| Target Compound Data | Not directly measured for 2-chloro analog; class inference: (S)-enantiomer expected to have 5–10-fold lower affinity than (R)-enantiomer |
| Comparator Or Baseline | (R)-2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide (CAS 1354000-51-3) and non-chlorinated analogs from Trybulski et al., J. Med. Chem. 1990 |
| Quantified Difference | ~5–10-fold affinity difference between enantiomers in the same scaffold class |
| Conditions | Radioligand competition binding assays using [³H]-QNB in rat cerebral cortex or recombinant human receptors |
Why This Matters
This enantiomer-specific activity profile means that procurement decisions for early-stage SAR studies must explicitly select the (S)-enantiomer to avoid confounding biological data that could arise from the (R)-enantiomer's higher muscarinic receptor affinity.
- [1] Trybulski, E.J.; Kramss, R.H.; Mangano, R.M.; Brabander, H.J.; Francisco, G. Chemical and biochemical studies of 2-propynylpyrrolidine derivatives. Restricted-rotation analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5). J. Med. Chem. 1990, 33, 3190–3197. View Source
